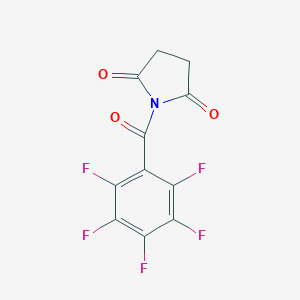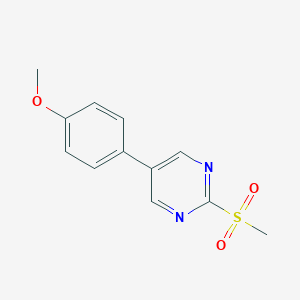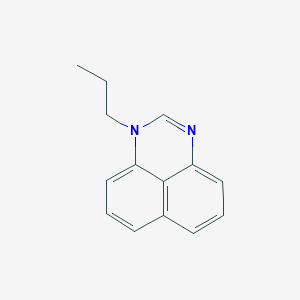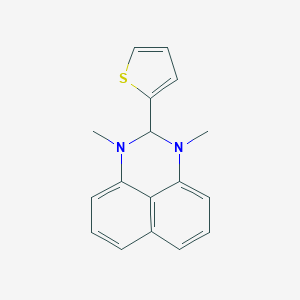![molecular formula C13H16O6 B386242 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-14-carboxylic acid CAS No. 170031-43-3](/img/structure/B386242.png)
2,5,8,11-Tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-14-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,8,11-Tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-14-carboxylic acid, commonly known as TMB-4, is a synthetic compound that has been extensively studied for its potential use in scientific research. TMB-4 has a unique molecular structure that makes it a promising candidate for various applications in biochemistry and physiology.
作用機序
TMB-4 has been shown to have a unique mechanism of action that involves the inhibition of certain enzymes and the activation of others. Specifically, TMB-4 has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin in the skin. This inhibition can lead to a reduction in skin pigmentation and may have potential applications in the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
In addition to its effects on tyrosinase activity, TMB-4 has also been shown to have a wide range of other biochemical and physiological effects. For example, TMB-4 has been shown to have antioxidant properties, which may make it a promising candidate for the treatment of oxidative stress-related diseases. Additionally, TMB-4 has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the major advantages of TMB-4 is its unique molecular structure, which makes it a promising candidate for various applications in biochemistry and physiology. Additionally, TMB-4 is relatively easy to synthesize and purify, which makes it a cost-effective option for laboratory experiments. However, one limitation of TMB-4 is that it has not been extensively studied in vivo, and its potential side effects are not well understood.
将来の方向性
There are a number of potential future directions for research on TMB-4. One area of research could focus on the development of new synthesis methods that could make TMB-4 more accessible for laboratory experiments. Additionally, further research could be conducted to better understand the mechanism of action of TMB-4 and its potential applications in the treatment of various diseases. Finally, studies could be conducted to evaluate the safety and efficacy of TMB-4 in vivo, which could provide valuable insights into its potential use as a therapeutic agent.
合成法
The synthesis of TMB-4 involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl 2-bromoacetate in the presence of sodium hydride, followed by a series of reactions involving reduction, oxidation, and cyclization. The final product is a white crystalline solid that can be purified using recrystallization techniques.
科学的研究の応用
TMB-4 has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of its mechanism of action and its effects on biochemical and physiological processes in the body.
特性
IUPAC Name |
2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-14-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c14-13(15)10-1-2-11-12(9-10)19-8-6-17-4-3-16-5-7-18-11/h1-2,9H,3-8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNXJXMCLUDRQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=CC(=C2)C(=O)O)OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-propyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B386165.png)
![10-Chloro-3,4,5,6-tetrafluorotricyclo[6.2.2.02,7]dodeca-2(7),3,5,11-tetraen-9-ol](/img/structure/B386169.png)



![1-[2,3,5-Trifluoro-4,6-bis(trifluoromethyl)phenyl]hydrazine](/img/structure/B386176.png)
![2,6-ditert-butyl-4-[5,6-dimethoxy-2-(2-methoxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B386181.png)

![2,5,7-trimethyl-3-(4-methylphenyl)-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B386185.png)
